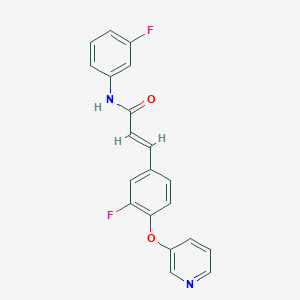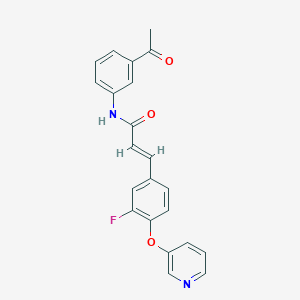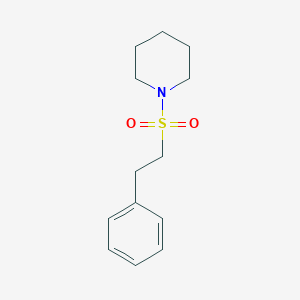![molecular formula C21H25N3O2 B7552178 2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide](/img/structure/B7552178.png)
2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide, commonly known as ACY-1215, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer and other diseases.
Applications De Recherche Scientifique
ACY-1215 has been extensively studied for its potential in treating cancer, particularly multiple myeloma. In preclinical studies, ACY-1215 has been shown to inhibit the activity of histone deacetylase 6 (HDAC6), which plays a critical role in the growth and survival of cancer cells. ACY-1215 has also been shown to enhance the activity of proteasomes, which are responsible for the degradation of misfolded proteins in cancer cells.
Mécanisme D'action
The mechanism of action of ACY-1215 involves the inhibition of HDAC6, which leads to the accumulation of misfolded proteins in cancer cells. This accumulation of misfolded proteins triggers the unfolded protein response (UPR), which ultimately leads to the death of cancer cells. In addition, ACY-1215 enhances the activity of proteasomes, which further contributes to the degradation of misfolded proteins in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1215 are primarily related to its inhibition of HDAC6 and enhancement of proteasome activity. In preclinical studies, ACY-1215 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. ACY-1215 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ACY-1215 for lab experiments is its specificity for HDAC6, which reduces the potential for off-target effects. ACY-1215 is also relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of ACY-1215 is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in some experimental settings.
Orientations Futures
There are several future directions for the study of ACY-1215. One potential direction is the development of more potent analogs of ACY-1215 that could be more effective in treating cancer and other diseases. Another direction is the investigation of the potential of ACY-1215 in combination with other therapies, such as immunotherapy or chemotherapy. Additionally, the effects of ACY-1215 on other cellular pathways and processes could be further explored to gain a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of ACY-1215 involves the reaction of aniline with 2-(cyclopentanecarbonylamino)ethylamine in the presence of benzoyl chloride. This reaction results in the formation of ACY-1215, which can be purified using various methods such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20(16-8-4-5-9-16)22-14-15-23-21(26)18-12-6-7-13-19(18)24-17-10-2-1-3-11-17/h1-3,6-7,10-13,16,24H,4-5,8-9,14-15H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBIGYUVUFRRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCNC(=O)C2=CC=CC=C2NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide](/img/structure/B7552106.png)

![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B7552120.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methoxyphenyl)sulfanylethanone](/img/structure/B7552126.png)
![2-methyl-N-[1-[3-methyl-2-(2-oxopyrrolidin-1-yl)butanoyl]piperidin-4-yl]benzamide](/img/structure/B7552130.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[2-(2-methylphenoxy)ethyl]prop-2-enamide](/img/structure/B7552134.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7552138.png)

![2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7552157.png)

![5-(azepan-1-ylsulfonyl)-2-methoxy-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7552171.png)
![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide](/img/structure/B7552188.png)
![1-[[2-[(5-Methyl-1-phenylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7552193.png)
